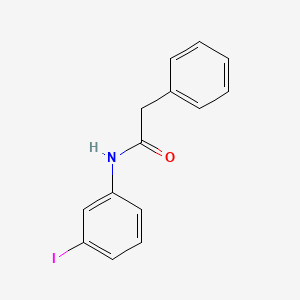

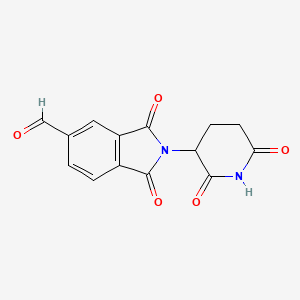

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride, or 2-(BDA)A-HCl, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. The compound has several unique properties that make it useful in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

2-(BDA)A-HCl has a variety of scientific research applications. It is commonly used as a fluorescent probe for measuring the concentration of calcium ions in biological systems. It can also be used to study the structure and function of proteins, as well as to study the dynamics of cellular signaling pathways. Additionally, it has been used to study the effects of hormones on cells, as well as to study the effects of drugs on cells.

Mecanismo De Acción

2-(BDA)A-HCl binds to calcium ions in the cell, forming a complex that is fluorescent. The fluorescence of the complex can then be measured to determine the concentration of calcium ions in the cell. The binding of the compound to calcium ions is reversible, meaning that the complex can be broken down and the compound can be released from the cells.

Biochemical and Physiological Effects

2-(BDA)A-HCl has been shown to affect the calcium signaling pathways in cells. It has been shown to modulate the release of calcium from intracellular stores, as well as to modulate the influx of calcium into the cell. Additionally, it has been shown to modulate the activity of calcium-dependent enzymes, such as phospholipases and protein kinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(BDA)A-HCl has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a low cost. Additionally, it is highly fluorescent, making it easy to measure the concentration of calcium ions in cells. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are several potential future directions for the use of 2-(BDA)A-HCl. It could be used to study the effects of drugs on calcium signaling pathways, as well as to study the effects of hormones on calcium signaling pathways. Additionally, it could be used to study the effects of environmental pollutants on calcium signaling pathways. Additionally, it could be used to study the effects of genetic mutations on calcium signaling pathways. Finally, it could be used to study the effects of aging on calcium signaling pathways.

Métodos De Síntesis

2-(BDA)A-HCl is synthesized from the reaction of 2-(1H-1,3-benzodiazol-4-yl)acetic acid and hydrochloric acid. The reaction is carried out in a flask containing the two reactants in a 1:1 molar ratio. The flask is then heated to a temperature of 70-80°C for 1-2 hours. The reaction is complete when a white solid precipitates out of the solution. The solid is then filtered and washed with water to remove any impurities.

Propiedades

IUPAC Name |

2-(1H-benzimidazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNWFLTTZNRRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-4-yl)acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)